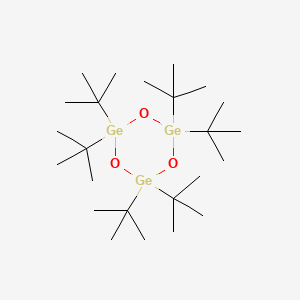
CID 78067461
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
CID 78067461 is a chemical compound with a unique structure and properties that make it significant in various fields of scientific research
Méthodes De Préparation
The preparation of CID 78067461 involves specific synthetic routes and reaction conditions. The synthetic process typically includes the dissolution of organic amine in a solvent, followed by the addition of dianhydride and stirring to dissolve and react the components . Industrial production methods may vary, but they generally involve large-scale synthesis using similar reaction conditions to ensure consistency and purity of the final product.
Analyse Des Réactions Chimiques
CID 78067461 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include phenyldiazonium salt and phenol, with optimal pH values for azo coupling reactions being between 8.5 and 10 . Major products formed from these reactions depend on the specific conditions and reagents used, but they often include derivatives with modified functional groups.
Applications De Recherche Scientifique
CID 78067461 has a wide range of scientific research applications. In chemistry, it is used as a reagent in various synthetic processes. In biology, it plays a role in studying cellular mechanisms and interactions. In medicine, it is investigated for its potential therapeutic effects and mechanisms of action. Industrially, this compound is utilized in the production of various chemical products and materials .
Mécanisme D'action
The mechanism of action of CID 78067461 involves its interaction with specific molecular targets and pathways. It is thought to act as an agonist at certain receptors, influencing cellular processes and signaling pathways . This unique mechanism of action distinguishes it from other compounds with similar therapeutic applications.
Comparaison Avec Des Composés Similaires
CID 78067461 can be compared with other similar compounds in terms of structure, properties, and applications. Some similar compounds include those with comparable molecular frameworks and functional groups. The uniqueness of this compound lies in its specific interactions and effects on molecular targets, which may offer advantages in certain applications .
Conclusion
This compound is a versatile compound with significant potential in various scientific fields. Its unique properties and mechanisms of action make it a valuable subject of study for researchers in chemistry, biology, medicine, and industry.
Propriétés
Formule moléculaire |
C15H30O2Si |
|---|---|
Poids moléculaire |
270.48 g/mol |
InChI |
InChI=1S/C15H30O2Si/c1-5-9-11-13-14(12-10-6-2)18-15(16-7-3)17-8-4/h13,15H,5-12H2,1-4H3 |
Clé InChI |
YEEZWNGQWQMMOO-UHFFFAOYSA-N |
SMILES canonique |
CCCCC=C(CCCC)[Si]C(OCC)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![8-[3-(Phenylsulfanyl)propyl]-1,4-dioxaspiro[4.5]dec-6-ene](/img/structure/B14422906.png)

![1-[(2-Nitrophenyl)methyl]-1H-imidazole-4-carbaldehyde](/img/structure/B14422934.png)
![(5-Cyclopropyl-1-methyl-4-oxo-6-oxabicyclo[3.1.0]hexan-2-yl) 2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carboxylate](/img/structure/B14422944.png)
![1a,10,11,11a-Tetrahydro[1]benzoxireno[3,2-a]acridine-10,11-diol](/img/structure/B14422954.png)
